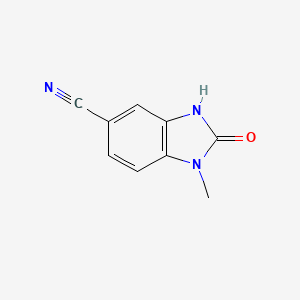![molecular formula C14H16ClNO4 B3253070 Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate CAS No. 221225-76-9](/img/structure/B3253070.png)
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate
概要
説明
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is an organic compound belonging to the class of benzo[b][1,4]oxazines This compound features a unique structural motif characterized by a chloro substituent on the benzoxazine core and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
Synthesis of 6-chloro-2,2-dimethyl-2H-benzo[b][1,4]oxazin-3(4H)-one: : The initial step involves the cyclization of 2-amino-5-chlorobenzophenone with ethyl chloroacetate under basic conditions. Typically, sodium hydroxide or potassium carbonate serves as the base, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Esterification: : The intermediate oxazine is then subjected to esterification using ethyl alcohol and a catalytic amount of acid, such as sulfuric acid, to yield Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate.
Industrial Production Methods
Industrial production methods closely follow the laboratory synthesis routes but are scaled up to accommodate larger volumes. Continuous flow reactors are often employed to ensure consistent product quality and to improve reaction efficiency. Additionally, the use of automated systems enhances the reproducibility and scalability of the process.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: : Undergoes oxidation reactions typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: : Can be reduced using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), leading to the formation of alcohols or amines.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the chloro substituent, using reagents like sodium methoxide or other nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Dimethylformamide (DMF), ethanol, dichloromethane (DCM).
Catalysts: Acid catalysts like sulfuric acid for esterification reactions.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of corresponding alcohols or amines.
Substitution: : Diverse substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate has found applications in various scientific domains:
Chemistry: : Used as a building block in the synthesis of more complex molecules and materials.
Biology: : Studied for its potential as a bioactive compound, particularly in enzyme inhibition studies.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: : Applied in the development of novel agrochemicals and pesticides.
作用機序
The mechanism of action of Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate involves interaction with specific molecular targets, such as enzymes or receptors. Its effects are mediated through pathways that involve inhibition or modulation of target enzymes, leading to altered biochemical processes. Detailed mechanistic studies reveal that the compound may form covalent or non-covalent interactions with its targets, influencing their activity.
類似化合物との比較
Ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate is compared with similar compounds based on structural features and biological activities:
Ethyl 2-(6-bromo-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Similar in structure but with a bromine substituent instead of chlorine, showing different reactivity and biological activity profiles.
Ethyl 2-(6-methyl-2,2-dimethyl-3-oxo-2H-benzo[b][1,4]oxazin-4(3H)-yl)acetate: : Features a methyl substituent, leading to variations in its chemical behavior and application potential.
This compound stands out due to its specific chloro substituent, which imparts unique reactivity and biological properties, making it a valuable compound for diverse scientific investigations.
特性
IUPAC Name |
ethyl 2-(6-chloro-2,2-dimethyl-3-oxo-1,4-benzoxazin-4-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClNO4/c1-4-19-12(17)8-16-10-7-9(15)5-6-11(10)20-14(2,3)13(16)18/h5-7H,4,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERYURHRPANFHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=C(C=CC(=C2)Cl)OC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


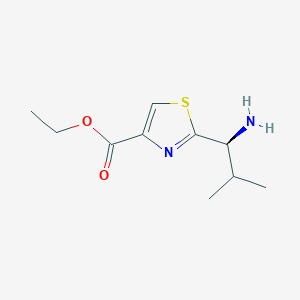
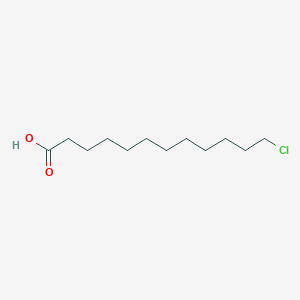
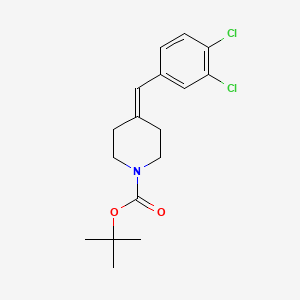
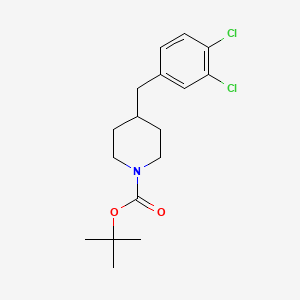
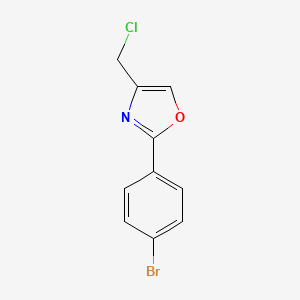
![[(2R)-piperidin-2-yl]methanamine dihydrochloride](/img/structure/B3253013.png)
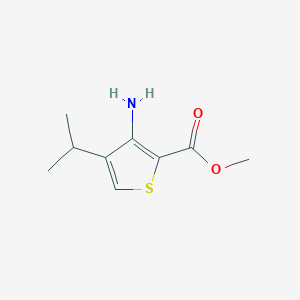
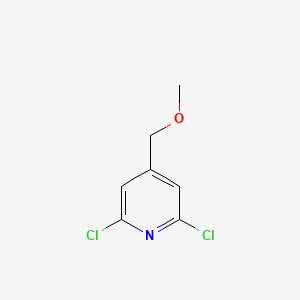
![7-Benzyloxy-benzo[1,3]dioxole-5-carbaldehyde](/img/structure/B3253054.png)
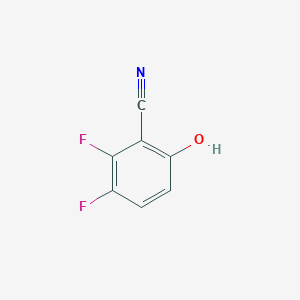
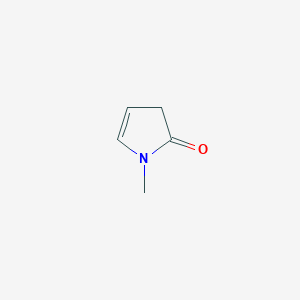
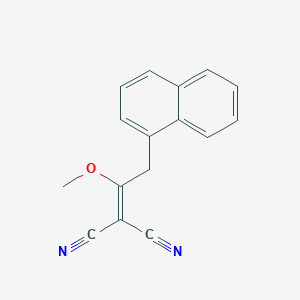
![Tert-butyl [(1S)-1-(4-methoxyphenyl)ethyl]carbamate](/img/structure/B3253081.png)
